molecular formula C5H9Cl2N3 B1435643 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 1803608-10-7

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1435643
CAS No.: 1803608-10-7
M. Wt: 182.05 g/mol
InChI Key: ZWLGKDFWVABUMP-UHFFFAOYSA-N
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Description

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 1-chloroethane in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The reaction can be represented as follows:

4-methyl-4H-1,2,4-triazole+1-chloroethane3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride\text{4-methyl-4H-1,2,4-triazole} + \text{1-chloroethane} \rightarrow \text{this compound} 4-methyl-4H-1,2,4-triazole+1-chloroethane→3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium hydroxide can yield 3-(1-hydroxyethyl)-4-methyl-4H-1,2,4-triazole.

Scientific Research Applications

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antifungal and antibacterial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making the compound effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-bromoethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(1-iodoethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
  • 3-(1-fluoroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Uniqueness

3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is unique due to its specific reactivity and the stability of the chlorine atom. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

3-(1-chloroethyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3.ClH/c1-4(6)5-8-7-3-9(5)2;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLGKDFWVABUMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CN1C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 3
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 5
3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
Reactant of Route 6
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3-(1-chloroethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

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